molecular formula C11H12ClN5 B8306133 4-Chloro-2,6-bis-cyclopropylamino-pyrimidine-5-carbonitrile

4-Chloro-2,6-bis-cyclopropylamino-pyrimidine-5-carbonitrile

Cat. No. B8306133
M. Wt: 249.70 g/mol
InChI Key: HMDFMDVFIGRZHB-UHFFFAOYSA-N
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Patent
US06673795B2

Procedure details

To a solution of 500 mg (2.4 mmol) of 2,4,6-trichloro-5-cyano-pyrimidine in 30 ml of dioxane were added at room temperature 0.84 ml (4.8 mmol) of N-ethyl-diisopropylamine and 0.52 ml (7.2 mmol) of cyclopropylamine. The yellow reaction mixture was stirred at room temperature during 18 hours, then, for working-up, it was evaporated under reduced pressure. The residue obtained was then chromatographed on silica gel using a 3:1 mixture of dichloromethane and hexane as the eluent yielding 328 mg (1.3 mmol, 55% of theory) of 4-chloro-2,6-bis-cyclopropylamino-pyrimidine-5-carbonitrile as a yellow solid; MS: [M+H]+=249.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]#[N:10])=[C:4](Cl)[N:3]=1.C([N:14]([CH:18]([CH3:20])[CH3:19])C(C)C)C.[CH:21]1([NH2:24])[CH2:23][CH2:22]1>O1CCOCC1>[Cl:8][C:6]1[C:5]([C:9]#[N:10])=[C:4]([NH:24][CH:21]2[CH2:23][CH2:22]2)[N:3]=[C:2]([NH:14][CH:18]2[CH2:19][CH2:20]2)[N:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)C#N)Cl
Name
Quantity
0.84 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
0.52 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow reaction mixture was stirred at room temperature during 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was then chromatographed on silica gel using
ADDITION
Type
ADDITION
Details
a 3:1 mixture of dichloromethane and hexane as the eluent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1C#N)NC1CC1)NC1CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.3 mmol
AMOUNT: MASS 328 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.